molecular formula C13H20N2O2 B13148340 Cyclohexanaminephenylcarbamate CAS No. 113395-47-4

Cyclohexanaminephenylcarbamate

Cat. No.: B13148340
CAS No.: 113395-47-4
M. Wt: 236.31 g/mol
InChI Key: MRHXKMVEOFQNOG-UHFFFAOYSA-N
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Description

Cyclohexanaminephenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanaminephenylcarbamate can be synthesized through the reaction of cyclohexylamine with phenyl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane. The reaction can be represented as follows:

C6H11NH2+C6H5NCOC6H11NHCOOC6H5\text{C}_6\text{H}_{11}\text{NH}_2 + \text{C}_6\text{H}_5\text{NCO} \rightarrow \text{C}_6\text{H}_{11}\text{NHCOO}\text{C}_6\text{H}_5 C6​H11​NH2​+C6​H5​NCO→C6​H11​NHCOOC6​H5​

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as iron-chrome catalysts, can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanaminephenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone and phenylcarbamic acid.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Cyclohexanone and phenylcarbamic acid.

    Reduction: Cyclohexylamine and phenylamine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclohexanaminephenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Cyclohexanaminephenylcarbamate is unique due to its combination of cyclohexyl and phenyl groups, which impart distinct chemical and biological properties. Its stability, reactivity, and ability to modulate biological interactions make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

113395-47-4

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

cyclohexanamine;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,8H,(H,9,10);6H,1-5,7H2

InChI Key

MRHXKMVEOFQNOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

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